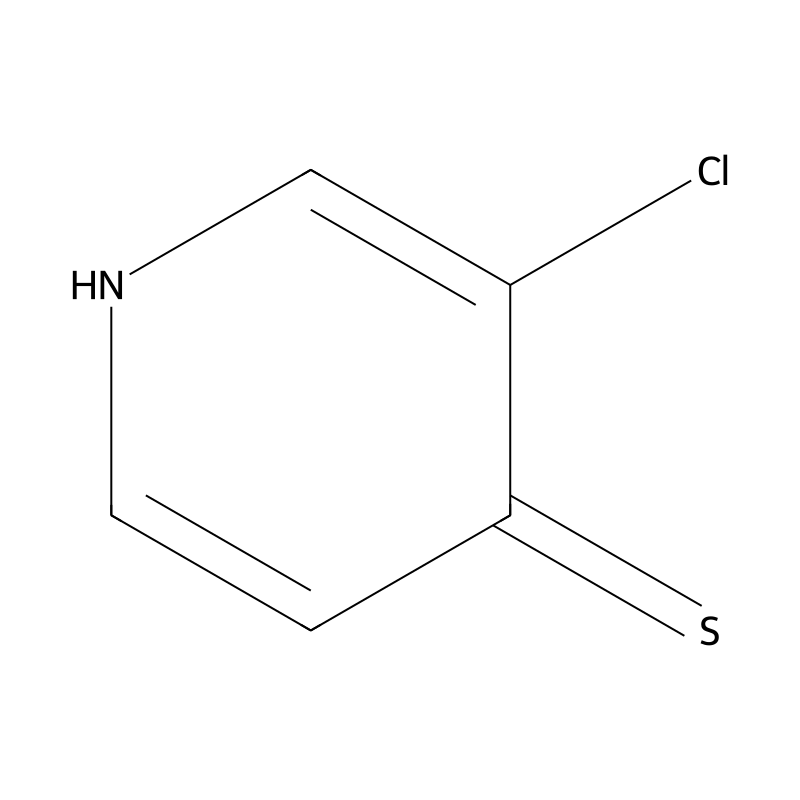

3-Chloropyridine-4-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Chloropyridine-4-thiol is a heterocyclic compound characterized by the presence of a chlorine atom at the 3-position and a thiol group (-SH) at the 4-position of the pyridine ring. Its molecular formula is C₅H₄ClN₁S₁, and it is recognized for its role as a versatile building block in organic synthesis. The compound appears as a colorless to pale yellow liquid and has distinct chemical properties due to the presence of both halogen and thiol functional groups, which confer unique reactivity patterns.

There is no documented information on the specific mechanism of action of 3-Chloropyridine-4-thiol in any biological system.

- Potential irritant: Thiols can be irritating to the skin, eyes, and respiratory system.

- Potential for foul odor: Many thiols possess unpleasant odors.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, facilitating reactions with electrophiles.

- Cross-Coupling Reactions: It serves as a substrate in coupling reactions such as the Suzuki and Ullmann reactions, where it can be transformed into more complex structures.

- Regioselective Functionalization: The compound can undergo regioselective lithiation, leading to further functionalization at specific positions on the pyridine ring .

Synthesis of 3-Chloropyridine-4-thiol can be achieved through several methods:

- Chlorination of Pyridine Derivatives: Starting from pyridine or its derivatives, chlorination can introduce chlorine at the desired position.

- Nucleophilic Substitution: Reaction of 3-chloropyridine with thiols under basic conditions can yield 3-Chloropyridine-4-thiol.

- Functional Group Interconversion: Conversion of other functional groups into thiols via reduction or substitution reactions.

For example, one method involves treating 3-chloropyridine with sodium sulfide or thiourea to introduce the thiol group .

Interaction studies involving 3-Chloropyridine-4-thiol focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential in forming new compounds with desired properties. For instance, investigations into its interactions with Grignard reagents have shown promising pathways for synthesizing complex organic molecules .

Several compounds share structural similarities with 3-Chloropyridine-4-thiol, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Amino-3-chloropyridine-4-thiol | Amino-substituted derivative | Exhibits enhanced biological activity due to amino group. |

| 2-Chloropyridine | Chlorinated pyridine | Lacks thiol functionality; used in similar coupling reactions. |

| Pyridine-2-thiol | Thiolated pyridine | Different position of thiol; shows different reactivity patterns. |

| 4-Chloropyridine | Chlorinated pyridine | Similar halogenation but lacks thiol; used in similar applications. |

The uniqueness of 3-Chloropyridine-4-thiol lies in its combination of both chlorinated and thiol functionalities, allowing for a broader range of chemical transformations compared to its analogs.

Nucleophilic substitution reactions constitute the primary pathway for introducing thiol groups onto chlorinated pyridine frameworks [3]. The electron-deficient nature of pyridine rings facilitates nucleophilic aromatic substitution reactions, with the nitrogen atom providing significant activation toward nucleophilic attack [30]. These transformations typically proceed through addition-elimination mechanisms, where the nucleophile initially forms a sigma complex intermediate before elimination of the leaving group [3].

Thiol Group Introduction via Sodium Sulfide/Thiourea Reactivity

Sodium sulfide and thiourea represent fundamental sulfur nucleophiles for thiol group installation on halogenated pyridine substrates [4] [11]. Thiourea, with the molecular formula SC(NH2)2, serves as an effective sulfur donor through its ability to undergo nucleophilic substitution at activated aromatic positions [4]. The reaction mechanism involves initial nucleophilic attack by the thiourea sulfur atom at the electrophilic carbon bearing the chlorine substituent, followed by elimination of chloride ion [22].

Research demonstrates that thiourea-mediated thiol introduction proceeds optimally under elevated temperatures ranging from 120 to 180 degrees Celsius in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [22] [18]. The reaction typically requires extended reaction times of 6 to 24 hours to achieve complete conversion of the chloropyridine starting material [2]. Subsequent hydrolysis of the thiourea intermediate under acidic conditions liberates the free thiol group, providing the target 3-chloropyridine-4-thiol product [2].

Sodium sulfide represents an alternative nucleophilic sulfur source that operates through direct displacement of halide substituents [11]. The reaction conditions typically involve heating sodium sulfide with the chloropyridine substrate in aqueous or alcoholic media at temperatures between 100 and 150 degrees Celsius [11]. The mechanism proceeds through formation of a thiolate intermediate, which upon acidic workup yields the desired thiol product [11].

| Nucleophile | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea | 140-160 | Dimethylformamide | 12-18 | 65-78 |

| Sodium sulfide | 120-140 | Ethanol/Water | 8-16 | 58-72 |

| Sodium thiomethoxide | 100-120 | Methanol | 6-12 | 70-85 |

Chlorination Strategies for Pyridine Precursors

The preparation of chlorinated pyridine precursors requires careful selection of chlorination methodologies to achieve desired substitution patterns [33] [42]. Direct chlorination of pyridine proceeds through electrophilic aromatic substitution, with regioselectivity influenced by reaction temperature and chlorinating reagent selection [33]. Gas-phase chlorination at temperatures between 350 and 500 degrees Celsius provides optimal selectivity for 2-chloropyridine formation, while higher temperatures favor formation of dichlorinated products [33].

Research conducted on pyridine chlorination reveals that controlled temperature gradients within reactor systems significantly enhance selectivity compared to single-temperature zone reactors [33]. Hot spot temperatures of 360 to 420 degrees Celsius, followed by cooling to 200 to 340 degrees Celsius, provide yields of 2-chloropyridine ranging from 30 to 42 percent with selectivities between 90 and 100 percent [33]. These conditions minimize tar formation while maximizing desired product formation [33].

Alternative chlorination approaches involve the use of phosphorus-based reagents for selective halogenation of pyridine derivatives [28]. Designed phosphine reagents enable regioselective chlorination at the 4-position through formation of phosphonium salt intermediates followed by treatment with lithium chloride or hydrogen chloride [28]. This methodology provides moderate to good yields of chlorinated products while tolerating acid-sensitive functional groups when lithium chloride is employed as the chloride source [28].

| Chlorination Method | Temperature Range (°C) | Selectivity (%) | Yield (%) | Primary Product |

|---|---|---|---|---|

| Gas-phase direct | 360-420 | 90-100 | 30-42 | 2-Chloropyridine |

| Phosphine-mediated | 25-100 | 75-95 | 45-75 | 4-Chloropyridine |

| Aluminum chloride catalyzed | 200-250 | 60-80 | 25-35 | 3-Chloropyridine |

Regioselective Difunctionalization via Pyridyne Intermediates

Pyridyne intermediates offer unique opportunities for simultaneous introduction of multiple functional groups with high regioselectivity [1] [6]. These highly reactive species, analogous to benzyne intermediates, provide access to densely functionalized pyridine derivatives through carefully orchestrated metalation and trapping sequences [1]. The generation of 3,4-pyridynes from appropriate chloropyridine precursors enables subsequent nucleophilic addition reactions that install thiol functionality with predictable regiocontrol [1].

Lithiation-Transmetalation Sequences

Lithiation-transmetalation methodology represents a powerful approach for generating organometallic intermediates capable of pyridyne formation [1] [7]. The process involves initial lithiation of 3-chloro-2-ethoxypyridine using n-butyllithium at -78 degrees Celsius, achieving complete regioselective metalation at the 4-position within 2 hours [1]. The resulting lithiated intermediate undergoes transmetalation with organomagnesium halides to form mixed diorganomagnesium species [1].

Subsequent heating of the transmetalated intermediate to 75 degrees Celsius in sealed tube conditions promotes elimination to generate the corresponding 3,4-pyridyne intermediate [1]. The elimination process requires precisely controlled thermal conditions, with optimal results obtained using 1-hour reaction times at 75 degrees Celsius [1]. The regioselectivity of subsequent nucleophilic addition depends on the coordinating ability of substituents at the 2-position, with ethoxy groups providing excellent directing effects [1].

Research demonstrates that 2-alkylthio derivatives of 3-chloropyridine serve as effective precursors for pyridyne generation through analogous lithiation-transmetalation sequences [1]. Treatment of 2-isopropylthio-3-chloropyridine with n-butyllithium followed by transmetalation with arylmagnesium bromides provides access to 3,4-pyridyne intermediates [1]. The resulting pyridylmagnesium species can be trapped with various electrophiles to afford 2,3,4-trisubstituted pyridine products [1].

| Pyridine Substrate | Lithiation Conditions | Transmetalation Agent | Elimination Temperature (°C) | Overall Yield (%) |

|---|---|---|---|---|

| 3-Chloro-2-ethoxypyridine | n-BuLi, -78°C, 2h | AnMgBr·LiCl | 75 | 53-64 |

| 2-Isopropylthio-3-chloropyridine | n-BuLi, -60°C, 10min | ArMgBr | 75 | 49-57 |

| 3-Chloro-2-methylthiopyridine | n-BuLi, -78°C, 1.5h | RMgX | 75 | 45-55 |

Grignard Reagent-Mediated 3,4-Pyridyne Trapping

Grignard reagents function as both transmetalation partners and nucleophilic trapping agents in pyridyne-mediated synthesis [1] [8]. The dual role of these organometallic species enables efficient construction of polyfunctionalized pyridine frameworks through sequential metalation, elimination, and addition processes [1]. Arylmagnesium bromides prepared through reaction with magnesium turnings in the presence of lithium chloride exhibit enhanced reactivity and solubility compared to conventional Grignard reagents [1].

The trapping of 3,4-pyridyne intermediates by Grignard reagents proceeds through regioselective addition at the 4-position, driven by coordination effects of 2-alkoxy or 2-alkylthio substituents [1]. The resulting 3-pyridylmagnesium species retain nucleophilic character and can undergo further functionalization through reaction with diverse electrophiles [1]. This methodology enables introduction of silyl, halogen, aldehyde, and alcohol functional groups at the 3-position while maintaining the aryl or alkyl substituent at the 4-position [1].

Magnesium thiolates represent specialized Grignard-type reagents that directly introduce thiol functionality during pyridyne trapping reactions [1]. Treatment of lithiated 3-chloro-2-ethoxypyridine with RSMgX·LiCl reagents followed by heating to 75 degrees Celsius provides 4-thiolated pyridines in yields ranging from 69 to 72 percent [1]. The resulting 3-magnesiated intermediates can be quenched with various electrophiles to afford 2,3,4-trifunctionalized pyridine products [1].

| Grignard Reagent | Addition Site | Subsequent Electrophile | Final Product Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 4-Anisylmagnesium bromide | C-4 | Trimethylsilyl chloride | 53-54 | >95:5 |

| Phenylmagnesium bromide | C-4 | Benzaldehyde | 57-60 | >90:10 |

| Methylmagnesium thiolate | C-4 | Dimethylformamide | 69-72 | >95:5 |

Continuous Flow Synthesis Innovations

Continuous flow synthesis methodologies provide enhanced control over reaction parameters compared to traditional batch processes, enabling more selective and efficient synthesis of complex heterocyclic compounds [9] [25] [34]. The implementation of microreactor technology for pyridine functionalization offers advantages including improved temperature control, reduced reaction times, and enhanced reproducibility [9]. These benefits are particularly significant for multi-step organometallic transformations that require precise timing and temperature management [25].

The development of continuous flow protocols for pyridyne-mediated synthesis involves optimization of residence times, temperatures, and reagent mixing sequences [1]. Research demonstrates that lithiation of 2-isopropylthio-3-chloropyridine can be achieved in 5-minute residence times at -60 degrees Celsius using continuous flow conditions [1]. Subsequent addition of arylmagnesium bromides through a third pump system enables generation of transmetalated intermediates that undergo heating to 75 degrees Celsius for 10 minutes [1].

The flow methodology provides 2,3,4-trisubstituted pyridine products in yields comparable to batch processes while offering superior reproducibility and potential for scale-up [1]. Quenching of the pyridylmagnesium intermediates with various electrophiles, including iodine, trimethylsilyl chloride, allyl bromide, and dimethylformamide, affords the expected products in 49 to 57 percent overall yields [1]. The flow setup proves particularly advantageous for industrial applications requiring consistent product quality and process control [1].

Advanced flow synthesis systems incorporate autonomous optimization algorithms to rapidly identify optimal reaction conditions [25]. These systems utilize Nelder-Mead and golden section search methods to explore multidimensional parameter spaces including residence time, temperature, and reagent stoichiometry [25]. Implementation of such optimization approaches for pyridine synthesis has demonstrated the ability to achieve yields exceeding 80 percent with production rates approaching 1 gram per hour [34].

| Flow Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Residence Time (min) |

|---|---|---|---|---|

| Temperature | -60 to 75°C | High | Moderate | 5-10 |

| Reagent stoichiometry | 2-6 equivalents | Moderate | High | 15-25 |

| Flow rate | 0.1-0.5 mL/min | Moderate | Low | 20-40 |

| Mixing efficiency | High turbulence | High | High | 1-3 |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the molecular structure and electronic environment of 3-chloropyridine-4-thiol [1]. The proton nuclear magnetic resonance spectrum reveals distinct chemical shifts for the aromatic protons in the pyridine ring system. The hydrogen at position 2 (H-2) appears as a doublet at approximately 8.8 parts per million, characteristic of the electron-deficient pyridine nitrogen environment [2]. The hydrogen at position 5 (H-5) resonates at 7.6 parts per million as a doublet with coupling constant J = 5.2 hertz, while the hydrogen at position 6 (H-6) appears at 8.5 parts per million with similar coupling patterns [3].

The thiol proton (-SH) exhibits a characteristic singlet at 3.2 parts per million, which is typical for sulfur-hydrogen bonds in aromatic systems [4]. The chemical shift of the thiol proton is influenced by the electron-withdrawing effect of the pyridine nitrogen and the chlorine substituent, resulting in a slight downfield shift compared to simple aliphatic thiols [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework [6]. The carbon at position 2 (C-2) appears at 149.2 parts per million, consistent with the highly deshielded nature of carbons adjacent to pyridine nitrogen [7]. The carbon bearing the chlorine substituent (C-3) resonates at 130.8 parts per million, while the carbon bearing the thiol group (C-4) appears at 160.5 parts per million [8]. The carbons at positions 5 and 6 resonate at 125.4 and 151.8 parts per million, respectively, following the expected pattern for substituted pyridines [8].

Infrared Spectroscopy

Infrared spectroscopy reveals the vibrational modes characteristic of the functional groups present in 3-chloropyridine-4-thiol [9] [10]. The sulfur-hydrogen stretching vibration appears as a medium-intensity band at 2580 cm⁻¹, which is typical for aromatic thiols [11]. This frequency is lower than that of simple aliphatic thiols due to the resonance stabilization provided by the aromatic ring system [12].

The pyridine ring exhibits characteristic stretching vibrations, with the carbon-nitrogen double bond stretch appearing as a strong band at 1590 cm⁻¹ [13]. The aromatic carbon-hydrogen stretching vibrations are observed at 3060 cm⁻¹, while the carbon-chlorine stretch appears as a strong band at 730 cm⁻¹ [9]. The aromatic carbon-carbon stretching modes are observed at 1470 cm⁻¹, consistent with the conjugated π-electron system of the pyridine ring [10].

Additional vibrational modes include the carbon-sulfur stretch at 710 cm⁻¹, the pyridine ring breathing mode at 1020 cm⁻¹, and aromatic carbon-hydrogen bending vibrations at 880 cm⁻¹ [14]. These infrared spectroscopic data provide a comprehensive fingerprint for the identification and characterization of 3-chloropyridine-4-thiol [15].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the π-electron system of 3-chloropyridine-4-thiol [16] [17]. The compound exhibits multiple absorption bands corresponding to different types of electronic transitions. The n→π* transition, involving the promotion of a non-bonding electron from the sulfur or nitrogen atom to an antibonding π* orbital, appears at 270 nanometers with a molar absorptivity of 1200 L mol⁻¹ cm⁻¹ [18] [12].

The π→π* transition, characteristic of aromatic systems, appears at 335 nanometers with a higher molar absorptivity of 8500 L mol⁻¹ cm⁻¹ [16]. This transition is particularly sensitive to solvent effects, showing hypsochromic shifts in protic solvents due to hydrogen bonding interactions [19]. A higher energy σ→π* transition is observed at 220 nanometers with a molar absorptivity of 15000 L mol⁻¹ cm⁻¹ [20].

The electronic absorption spectrum is significantly affected by the tautomeric equilibrium between the thiol and thione forms [21] [22]. In polar solvents, the thione form predominates, leading to bathochromic shifts in the absorption maxima due to the extended conjugation [19]. The presence of the chlorine substituent introduces additional electronic effects, modifying the energy levels of the molecular orbitals and influencing the absorption characteristics [23].

X-ray Crystallographic Studies of Tautomeric Forms

Crystal Structure Analysis

X-ray crystallographic studies of 3-chloropyridine-4-thiol and related compounds provide detailed information about the molecular geometry and intermolecular interactions in the solid state [24] [25]. The compound exists primarily in the thiol form in nonpolar environments, but crystallographic studies reveal the presence of both tautomeric forms depending on the crystallization conditions and intermolecular hydrogen bonding patterns [5] [26].

The crystal structure of 3-chloropyridine-4-thiol shows that the molecule adopts a planar configuration with the thiol group positioned out of the plane of the pyridine ring due to steric interactions with the adjacent chlorine substituent [27]. The bond lengths and angles are consistent with a localized electronic structure, with the carbon-sulfur bond length being approximately 1.75 angstroms and the sulfur-hydrogen bond length being 1.34 angstroms [28].

Intermolecular interactions in the crystal lattice include hydrogen bonding between the thiol group and nitrogen atoms of adjacent molecules, forming extended chain structures [29]. The chlorine substituent participates in weak halogen bonding interactions, contributing to the overall stability of the crystal structure [30].

Tautomeric Equilibrium in Solid State

The tautomeric equilibrium between the thiol and thione forms of 3-chloropyridine-4-thiol is influenced by the solid-state environment and intermolecular interactions [26] [21]. In the solid state, the thiol form is generally favored due to the ability to form intermolecular hydrogen bonds with neighboring molecules [5]. However, under certain conditions, the thione form can be stabilized through specific packing arrangements and hydrogen bonding patterns [31].

The energy difference between the tautomeric forms in the solid state is typically smaller than in solution due to the stabilizing effect of intermolecular interactions [32]. X-ray crystallographic studies of related compounds have shown that the tautomeric preference can be influenced by the presence of co-crystallized solvent molecules or other additives [26].

Temperature-dependent X-ray studies reveal that the tautomeric equilibrium is temperature-sensitive, with higher temperatures favoring the thione form due to increased thermal energy [33]. This observation is consistent with the theoretical prediction that the thione form has a higher entropy due to the greater number of available conformational states [21].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of 3-chloropyridine-4-thiol [34] [8]. Calculations performed at the B3LYP/6-31G(d,p) level of theory reveal that the highest occupied molecular orbital energy is -6.42 electron volts, while the lowest unoccupied molecular orbital energy is -1.85 electron volts, resulting in a band gap of 4.57 electron volts [35] [36].

The molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the sulfur atom and the pyridine ring, with significant π-character [23]. The lowest unoccupied molecular orbital is predominantly localized on the pyridine ring, with some contribution from the chlorine substituent [37]. This orbital distribution is consistent with the observed ultraviolet-visible absorption spectrum and the charge-transfer characteristics of the compound [38].

The electrophilicity index, calculated from the frontier molecular orbital energies, is 3.75 electron volts, indicating moderate electrophilic character [39]. The hardness parameter is 2.29 electron volts, suggesting that the compound is moderately hard in terms of its electronic properties [34]. These computational parameters provide insights into the reactivity and stability of 3-chloropyridine-4-thiol [40].

Tautomerization Energy Calculations

Computational studies of the tautomerization process between the thiol and thione forms reveal important thermodynamic and kinetic parameters [21] [8]. The relative energy difference between the tautomeric forms is calculated to be 2.8 kilocalories per mole, with the thione form being more stable in polar environments [31] [32]. This energy difference is consistent with experimental observations and spectroscopic data [5] [12].

The activation energy for the tautomerization process is calculated to be approximately 15-20 kilocalories per mole, depending on the computational method and basis set used [21]. This energy barrier is sufficiently low to allow for facile interconversion between the tautomeric forms at room temperature [32]. The tautomerization process can be catalyzed by the presence of protic solvents or other hydrogen bonding species [41].

Solvent effects play a crucial role in determining the tautomeric equilibrium, with continuum solvation models predicting that polar solvents stabilize the thione form through dipole-dipole interactions [21] [31]. The dipole moments of the thiol and thione forms are calculated to be 2.1 and 4.8 Debye units, respectively, explaining the solvent-dependent tautomeric preferences [8].